DL-Leucine-2-13C
CAS No.: 65792-32-7
Cat. No.: VC3936060
Molecular Formula: C6H13NO2
Molecular Weight: 132.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65792-32-7 |
---|---|
Molecular Formula | C6H13NO2 |
Molecular Weight | 132.17 g/mol |
IUPAC Name | 2-amino-4-methyl(213C)pentanoic acid |
Standard InChI | InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1 |
Standard InChI Key | ROHFNLRQFUQHCH-HOSYLAQJSA-N |
Isomeric SMILES | CC(C)C[13CH](C(=O)O)N |
SMILES | CC(C)CC(C(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties of DL-Leucine-2-13C
Molecular Characteristics
DL-Leucine-2-13C is a racemic mixture containing equal parts D-leucine and L-leucine, distinguished by the presence of a 13C isotope at the second carbon position in the amino acid backbone. The compound’s isomeric SMILES notation (CC(C)C13CHN) explicitly denotes the isotopic labeling pattern. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₃NO₂ | |
Molecular Weight | 132.17 g/mol | |
Density | 1.0±0.1 g/cm³ | |
Melting Point | 293–296°C (sublimation) | |
IUPAC Name | 2-amino-4-methyl(2-13C)pentanoic acid |
The isotopic purity of commercial preparations typically exceeds 99%, ensuring minimal interference from natural abundance 12C in tracer experiments .
Synthesis and Isotopic Incorporation
While synthetic routes are proprietary, the 13C labeling at position 2 likely involves enzymatic or chemical methods using 13C-enriched precursors during leucine biosynthesis. The racemic nature arises from non-stereoselective synthesis, contrasting with biologically produced L-leucine.
Applications in Metabolic Research
Metabolic Flux Analysis (MFA)
DL-Leucine-2-13C has become indispensable for 13C-MFA, a technique quantifying intracellular reaction rates by tracking isotopic label distribution. In Bacillus licheniformis studies, 13C-labeled substrates revealed increased pentose phosphate pathway (36.41 vs. 33.77 mmol/g DCW/h) and TCA cycle fluxes (19.18 vs. 13.86 mmol/g DCW/h) during γ-PGA production . The 13C label enables differentiation between:
-
Carbon recycling: Detection of 13C in unexpected metabolites indicates metabolic cross-talk
-
Pathway redundancy: Quantifying parallel routes like glycolysis vs. pentose phosphate
Protein Turnover Studies
When administered to cell cultures, DL-Leucine-2-13C incorporates into nascent proteins, allowing measurement of synthesis/degradation rates via mass spectrometry. A key advantage over radioisotopes is the ability to perform long-term experiments without radiation safety concerns.
Pharmacokinetic and Pharmacodynamic Insights
Absorption and Distribution
Although primarily a research tool, leucine’s pharmacokinetics inform DL-Leucine-2-13C applications:
-
Intestinal uptake: Leucine shares LAT1 transporters with other branched-chain amino acids
-
Blood-brain barrier penetration: Enables CNS metabolism studies
Metabolic Fate
Decarboxylation at the labeled carbon dominates leucine catabolism, producing 13CO₂ quantifiable by isotope ratio mass spectrometry. Transamination to α-ketoisocaproate (KIC) redistributes the label into:
Comparative Analysis with Other Isotopologs
Positional Isotope Effects
DL-Leucine-1-13C (CAS 82152-65-6) shows distinct metabolic behavior due to labeling at the carboxyl carbon. While Leu-2-13C tracks decarboxylation, Leu-1-13C informs on transamination and gluconeogenic fluxes .
Multi-Labeled Variants
Advanced studies employ [U-13C]leucine to:
-
Resolve complex flux patterns
-
Detect isotopic scrambling in TCA cycle
Emerging Applications and Future Directions
Stable Isotope Breath Tests
Preliminary studies explore 13CO₂ excretion patterns after DL-Leucine-2-13C ingestion as a non-invasive liver function biomarker. Challenges include:
-
Individual variability in decarboxylase activity
-
Dietary interference mitigation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume